Doptzga Doptzga
Brand Name: Vulcanchem
CAS No.: 158010-69-6
VCID: VC21085702
InChI: InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1
SMILES: C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N
Molecular Formula: C16H21N7O6S
Molecular Weight: 439.4 g/mol

Doptzga

CAS No.: 158010-69-6

Cat. No.: VC21085702

Molecular Formula: C16H21N7O6S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

Doptzga - 158010-69-6

Specification

CAS No. 158010-69-6
Molecular Formula C16H21N7O6S
Molecular Weight 439.4 g/mol
IUPAC Name (2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid
Standard InChI InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1
Standard InChI Key AYSIPLPKKFUMDU-QMMMGPOBSA-N
Isomeric SMILES C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N
SMILES C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N
Canonical SMILES C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator